![molecular formula C12H12N2O B580969 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile CAS No. 1240620-56-7](/img/structure/B580969.png)
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
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Overview
Description
“4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile” is a chemical compound with the CAS Number: 1240620-56-7 . It has a molecular weight of 200.24 and its IUPAC name is 4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile” is 1S/C12H12N2O/c13-9-12(5-1-11(15)2-6-12)10-3-7-14-8-4-10/h3-4,7-8H,1-2,5-6H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile” is a white to yellow solid . and is typically stored at room temperature .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile, focusing on six unique fields:
Pharmaceutical Development
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tested for therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities .
Chemical Synthesis
This compound is often used in organic synthesis as an intermediate. Its functional groups, such as the nitrile and ketone, make it a versatile starting material for the synthesis of more complex molecules. Researchers utilize it to develop new synthetic pathways and methodologies .
Material Science
In material science, 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is explored for its potential in creating novel materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications .
Catalysis
The compound is also studied for its role in catalysis. Its structure can be modified to create catalysts that facilitate various chemical reactions, including hydrogenation and oxidation processes. These catalysts are crucial in industrial applications for improving reaction efficiency and selectivity .
Biological Research
In biological research, 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it a useful tool for understanding enzyme mechanisms and developing enzyme inhibitors, which can be potential drug candidates .
Environmental Science
The compound is investigated for its potential in environmental applications, such as the development of sensors for detecting pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in creating sensitive and selective detection systems .
Safety and Hazards
The safety information for “4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
4-oxo-1-pyridin-4-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(5-1-11(15)2-6-12)10-3-7-14-8-4-10/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHEIIYYFSOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695042 |
Source
|
Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240620-56-7 |
Source
|
Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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